molecular formula C12H2Br5NOS B14528053 1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one CAS No. 62721-50-0

1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one

Cat. No.: B14528053
CAS No.: 62721-50-0
M. Wt: 607.7 g/mol
InChI Key: XJJBYLKWNMVRTL-UHFFFAOYSA-N
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Description

1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one is a chemical compound belonging to the family of phenothiazines. Phenothiazines are heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of five bromine atoms and a phenothiazine core, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one typically involves the bromination of a phenothiazine precursor. One common method involves the reaction of phenothiazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure efficient and consistent production of the compound while minimizing waste and reducing production costs. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality and yield of the final product .

Mechanism of Action

The mechanism of action of 1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

1,2,4,7,9-Pentabromo-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core but different substitution pattern.

    Promethazine: An antihistamine with a phenothiazine structure, used to treat allergic conditions.

    Thioridazine: Another antipsychotic drug with a phenothiazine core, used to treat schizophrenia.

The uniqueness of this compound lies in its multiple bromine substitutions, which confer distinct chemical and biological properties compared to other phenothiazine derivatives .

Properties

CAS No.

62721-50-0

Molecular Formula

C12H2Br5NOS

Molecular Weight

607.7 g/mol

IUPAC Name

1,2,4,7,9-pentabromophenothiazin-3-one

InChI

InChI=1S/C12H2Br5NOS/c13-3-1-4(14)9-5(2-3)20-12-8(17)11(19)7(16)6(15)10(12)18-9/h1-2H

InChI Key

XJJBYLKWNMVRTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=C(C(=O)C(=C(C3=N2)Br)Br)Br)Br)Br

Origin of Product

United States

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